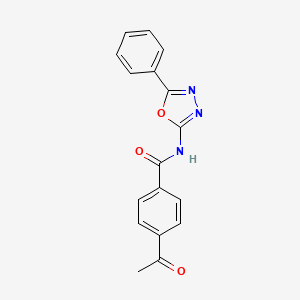

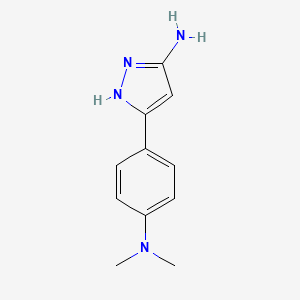

1-((4-fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

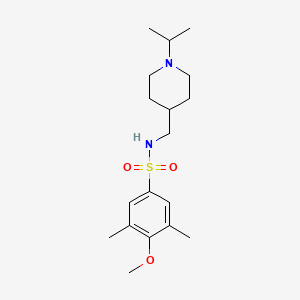

The compound 1-((4-fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide is a chemically synthesized molecule that appears to be related to a class of sulfonamide derivatives. These derivatives are known for their biological activities and potential therapeutic applications. The compound is not directly mentioned in the provided papers, but it shares structural similarities with the sulfonamide derivatives discussed in the research.

Synthesis Analysis

The synthesis of related sulfonamide derivatives typically involves multiple steps, starting from basic building blocks such as ethyl piperidine-4-carboxylate. For instance, the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives involves the conversion of ethyl piperidine-4-carboxylate to ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, followed by hydrazinolysis to yield the carbohydrazide, and subsequent reaction with alkyl/aryl sulfonyl chlorides . Although the exact synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide is not detailed, it likely follows a similar multi-step synthetic route with specific reagents and conditions tailored to introduce the 4-fluorophenyl and 4-phenylthiazol-2-yl groups.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a piperidine ring. The piperidine ring can be further substituted with various functional groups, which can significantly affect the molecule's biological activity and selectivity. For example, the introduction of a 4-fluorophenyl group may influence the binding affinity and selectivity of the compound towards biological targets . The phenylthiazolyl group is another common pharmacophore that can enhance the compound's biological properties.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, depending on their functional groups. The presence of a carboxamide group, for example, can be involved in the formation of hydrogen bonds with biological targets, potentially increasing the compound's potency and selectivity . The fluorine atom on the phenyl ring can also affect the molecule's reactivity and electronic properties, potentially leading to selective interactions with enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can alter these properties, affecting the compound's pharmacokinetics and pharmacodynamics. For instance, the presence of a fluorine atom can increase the lipophilicity of the compound, potentially improving its ability to cross biological membranes . The piperidine ring's basicity can also affect the compound's solubility and absorption profile.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

1-((4-Fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide may find applications in chemical synthesis and catalysis, similar to compounds with related structures. For example, l-Piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the importance of the arene sulfonyl group for high enantioselectivity (Wang et al., 2006).

Polymer Science

Compounds containing ether and sulfone links, similar to the sulfone moiety in 1-((4-Fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide, have been used in the preparation of aromatic polyamides. These materials exhibit high inherent viscosities, solubility in polar solvents, and can form tough and transparent films, which could be of interest in material science and engineering applications (Hsiao & Huang, 1997).

Anticancer Research

Structurally similar compounds, particularly those containing sulfonamide and thiazole moieties, have shown promising results in anticancer research. Thiazole-aminopiperidine hybrid analogues, for instance, have been designed and evaluated for their activity against Mycobacterium tuberculosis, demonstrating significant antituberculosis activity. These findings could indicate potential avenues for the investigation of 1-((4-Fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide in the context of anticancer research (Jeankumar et al., 2013).

Neuroscience Research

In the field of neuroscience, compounds with structural similarities to 1-((4-Fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide have been utilized in the development of PET radiotracers for studying various receptors in the brain. For example, N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide was synthesized for potential use in studying CB1 cannabinoid receptors via positron emission tomography, highlighting the potential for 1-((4-Fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide in similar applications (Katoch-Rouse & Horti, 2003).

Propiedades

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3S2/c22-17-6-8-18(9-7-17)30(27,28)25-12-10-16(11-13-25)20(26)24-21-23-19(14-29-21)15-4-2-1-3-5-15/h1-9,14,16H,10-13H2,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOJTPDULLBYHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-{4-[benzyl(cyanomethyl)carbamoyl]phenyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B3012375.png)

![N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012383.png)

![2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol](/img/structure/B3012387.png)

![(4-Chlorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3012390.png)

![1-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one](/img/structure/B3012391.png)

![1-[4-[4-(Pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B3012395.png)